BenchChemオンラインストアへようこそ!

3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile

C–H functionalization palladium catalysis medicinal chemistry

3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile (CAS 1125406-99-6) is a synthetic intermediate that enables late-stage diversification of kinase inhibitors via its reactive C6 chloro substituent. This orthogonal handle supports Suzuki-Miyaura cross-coupling and microwave-assisted one-pot C–H arylation to generate 3,6-disubstituted libraries with good to excellent yields. As a CAS-registered building block central to patent-enabled IRAK4 inhibitor synthesis (US2009/118292 A1), it is ideal for SAR exploration in oncology programs. Procure the chloro-substituted variant for efficient, high-yield analog generation compared to the non-halogenated analog.

Molecular Formula C13H7ClN4
Molecular Weight 254.67 g/mol
CAS No. 1125406-99-6
Cat. No. B1425236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile
CAS1125406-99-6
Molecular FormulaC13H7ClN4
Molecular Weight254.67 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C2=CN3C(=N2)C=CC(=N3)Cl)C#N
InChIInChI=1S/C13H7ClN4/c14-12-4-5-13-16-11(8-18(13)17-12)10-3-1-2-9(6-10)7-15/h1-6,8H
InChIKeyYBEQOLPTZPSMNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile (CAS 1125406-99-6): A Strategic Building Block for Kinase-Focused Medicinal Chemistry


3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile (CAS 1125406-99-6) is a heterocyclic aromatic compound belonging to the imidazo[1,2-b]pyridazine class. It features a 6-chloro substituent on the imidazopyridazine core and a benzonitrile group at the 2-position. This scaffold is widely recognized as a privileged structure in kinase inhibitor discovery [1]. The compound's planar conformation—with a maximum deviation from planarity of only 0.015 Å and an inclination of 11.31° between the imidazopyridazine ring and the benzonitrile group—enables optimal fit within the ATP-binding hinge region of multiple kinases .

3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile: Why In-Class Analogs Cannot Be Interchanged Without Compromising Synthetic Tractability


The 6-chloro substituent in 3-(6-chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile is not a passive structural feature—it serves as a critical synthetic handle for palladium-catalyzed cross-coupling reactions, enabling rapid diversification into 3,6-di- and 2,3,6-trisubstituted kinase inhibitors [1]. The non‑chlorinated analog, 3‑(imidazo[1,2-b]pyridazin-2-yl)benzonitrile (CAS 1149380-46-0), lacks this reactive handle and thus cannot undergo direct C6 functionalization without pre‑activation steps that reduce overall yield and increase synthetic step count. Procurement of the chloro‑substituted variant ensures a single‑point diversification strategy that is orthogonal to modifications at other ring positions, as demonstrated in microwave‑assisted one‑pot Suzuki coupling/Pd‑catalyzed arylation protocols that proceed with good to excellent yields . This synthetic efficiency directly translates to reduced cost, time, and material waste in lead optimization campaigns.

3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile: Quantitative Differentiation Versus Analogs in Kinase Inhibition and Synthetic Efficiency


Synthetic Versatility: Direct C–H Arylation Yields 3,6-Disubstituted Imidazo[1,2-b]pyridazines in Good to Excellent Yields

The 6-chloro substituent of 3-(6-chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile enables direct intermolecular C–H arylation at the 3-position without requiring pre‑activation of the C6 position. This contrasts with non‑halogenated analogs, which are inert under identical Pd‑catalyzed conditions. A microwave‑assisted one‑pot protocol using this compound as a precursor yielded various 3,6‑disubstituted imidazo[1,2-b]pyridazines in good to excellent yields (range: 65‑92%) [1]. In comparison, the non‑chlorinated analog, 3‑(imidazo[1,2-b]pyridazin-2-yl)benzonitrile (CAS 1149380-46-0), requires a separate halogenation step to enable similar cross‑coupling reactivity, adding 1‑2 synthetic steps and reducing overall yield .

C–H functionalization palladium catalysis medicinal chemistry

Kinase Inhibition Potency: Scaffold Confers Sub‑Nanomolar IRAK4 Activity When Optimized

While 3-(6-chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile itself is a synthetic intermediate, its imidazo[1,2-b]pyridazine core is the key pharmacophore in a series of potent IRAK4 inhibitors. Optimization of this scaffold yielded compound 5 (structurally analogous, bearing a 3-benzonitrile substituent) with an IRAK4 IC50 of 1.3 nM [1]. In contrast, related benzimidazole‑based IRAK4 inhibitors typically exhibit IC50 values in the 10–100 nM range . The 6‑chloro handle present in the target compound is essential for introducing substituents that further enhance selectivity and potency.

IRAK4 inhibitor kinase selectivity cancer

Structural Preorganization: Planar Conformation Minimizes Entropic Penalty for Kinase Binding

Crystallographic analysis of the imidazo[1,2-b]pyridazine scaffold reveals a maximum deviation from planarity of only 0.015 Å, with an inclination of 11.31° between the imidazopyridazine ring and the benzonitrile group . This near‑planar geometry is crucial for binding to the flat ATP‑binding cleft of kinases. In comparison, the related benzimidazole scaffold exhibits a larger dihedral angle (~20‑30°) and greater conformational flexibility, which introduces an entropic penalty upon binding [1].

conformational analysis medicinal chemistry kinase inhibitors

3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile: High‑Value Application Scenarios in Kinase‑Targeted Drug Discovery


Rapid Diversification of IRAK4 Inhibitor Libraries

Medicinal chemistry teams targeting IRAK4 for MYD88‑mutant diffuse large B‑cell lymphoma (DLBCL) can use 3‑(6‑chloroimidazo[1,2‑b]pyridazin‑2‑yl)benzonitrile as a late‑stage diversification intermediate. The 6‑chloro group enables Suzuki‑Miyaura cross‑coupling to introduce aryl or heteroaryl substituents, as demonstrated in the synthesis of potent IRAK4 inhibitors with IC50 values as low as 1.3 nM [1]. This approach circumvents the need to prepare and validate a separate halogenated precursor for each desired analog, significantly accelerating SAR exploration.

Synthesis of 3,6‑Disubstituted Imidazo[1,2‑b]pyridazine Kinase Probes

Researchers developing chemical probes for kinase selectivity profiling can employ 3‑(6‑chloroimidazo[1,2‑b]pyridazin‑2‑yl)benzonitrile in microwave‑assisted one‑pot Suzuki coupling/Pd‑catalyzed C–H arylation protocols to access 3,6‑disubstituted imidazo[1,2‑b]pyridazines in good to excellent yields (65‑92%) [1]. The orthogonal reactivity of the C6 chloro group and C3 C–H bond allows independent tuning of two substituents, enabling the rapid generation of focused libraries for selectivity screening against a panel of kinases.

Building Block for Cytokine Inhibitor Patent Families

The compound is explicitly claimed as a synthetic intermediate in patent US2009/118292 A1, which describes imidazole‑based cytokine inhibitors with activity against TNFα and interleukins [1]. Procurement of this CAS‑registered intermediate ensures compliance with patent‑enabled synthetic routes and facilitates the preparation of analogs within the same intellectual property space, reducing the risk of non‑infringing alternative synthesis.

C‑H Functionalization Methodology Development

Synthetic methodology groups investigating Pd‑catalyzed C–H arylation of heteroarenes can use 3‑(6‑chloroimidazo[1,2‑b]pyridazin‑2‑yl)benzonitrile as a model substrate to study chemoselectivity and functional group tolerance. The presence of both the C6 chloro handle and the C3 C–H bond provides a unique platform to compare direct arylation versus traditional cross‑coupling strategies, with the benzonitrile moiety serving as a convenient UV chromophore for reaction monitoring [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.